molecular formula C17H20N2OS B602220 N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine CAS No. 146-21-4

N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine

Cat. No.: B602220
CAS No.: 146-21-4
M. Wt: 300.43
InChI Key:
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Description

Promazine Sulfoxide is a metabolite of Chlorpromazine and an impurity of Promazine. Both Chlorpromazine and Promazine are antipsychotic drugs.
A metabolite of Chlorpromazine. Chlorpromazine is an antipsychotic medication. It can be used to treat psychotic disorders such as schizophrenia.

Mechanism of Action

Target of Action

Promazine Sulfoxide, also known as N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, primarily targets dopamine receptors in the brain . It is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors . These receptors play a crucial role in transmitting signals between brain cells .

Mode of Action

Promazine Sulfoxide acts by blocking a variety of receptors in the brain, particularly dopamine receptors . This blocking action prevents dopamine, a neurotransmitter, from binding to its receptors, thereby inhibiting the transmission of signals between neurons . This results in a reduction in psychomotor agitation .

Biochemical Pathways

The primary metabolic pathway of Promazine Sulfoxide involves N-demethylation , which is the most thermodynamically and kinetically feasible pathway . This process leads to the formation of mono-N-desmethylchlorpromazine, which can undergo further demethylation to form di-N-desmethylchlorpromazine . Additionally, Promazine Sulfoxide can undergo 5-sulfoxidation .

Pharmacokinetics

Promazine Sulfoxide exhibits multicompartmental pharmacokinetics . The elimination half-life ranges from 5.16 to 8.88 hours . The systemic clearance is somewhat less variable, with a value of 76.6 l·h −1 . The compound’s bioavailability is very low (4–38%) and dose-dependent, with high within-subject and between-subject variances .

Result of Action

The molecular and cellular effects of Promazine Sulfoxide’s action primarily involve the reduction of psychomotor agitation . By blocking dopamine receptors, the compound inhib

Properties

IUPAC Name

N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHDHDWHIWBNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021656
Record name Promazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-21-4
Record name Promazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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